molecular formula C13H17N3O B12903178 (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine CAS No. 918812-48-3

(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine

Cat. No.: B12903178
CAS No.: 918812-48-3
M. Wt: 231.29 g/mol
InChI Key: BEILGLBQBVDZNB-UHFFFAOYSA-N
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Description

(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine (CAS: 16983-71-4, alternative CAS: 918865-16-4) is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₇N₃O. Its structure comprises a pyrazole ring substituted with methyl groups at positions 3 and 5, linked to a 5-methoxyphenyl moiety, and a methanamine group at the ortho position (Figure 1). This compound is of interest due to its structural complexity, which combines electron-donating (methoxy) and electron-withdrawing (pyrazole) groups, enabling diverse reactivity in synthetic and pharmacological applications.

Properties

CAS No.

918812-48-3

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)-5-methoxyphenyl]methanamine

InChI

InChI=1S/C13H17N3O/c1-9-6-10(2)16(15-9)13-5-4-12(17-3)7-11(13)8-14/h4-7H,8,14H2,1-3H3

InChI Key

BEILGLBQBVDZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)OC)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine typically involves the reaction of 3,5-dimethylpyrazole with a suitable methoxyphenyl derivative. One common method includes the use of a nucleophilic substitution reaction where the pyrazole ring is introduced to the methoxyphenyl group under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The introduction of substituents such as methoxy and dimethyl groups enhances the pharmacological profile by improving solubility and bioavailability. A notable case study involved the synthesis of pyrazole derivatives that demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity
The antimicrobial potential of (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine has been explored in several studies. The compound exhibited inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For example, a comparative study showed that derivatives with similar structures displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Agricultural Applications

Pesticide Development
Due to its bioactive properties, this compound has been investigated for use in agrochemicals. Pyrazole derivatives are known for their effectiveness as pesticides. A study highlighted the synthesis of novel pyrazole-based pesticides that showed promising results in controlling agricultural pests while minimizing environmental impact .

Material Science

Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that incorporating such compounds into polymers can lead to materials with improved durability and resistance to degradation under UV exposure .

Data Table: Summary of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer PropertiesSignificant cytotoxic effects on cancer cell lines
Antimicrobial ActivityInhibition of MRSA and other pathogens
AgriculturalPesticide DevelopmentEffective against common agricultural pests
Material SciencePolymer ChemistryEnhanced mechanical properties and UV resistance

Case Studies

  • Anticancer Activity Study
    A recent study synthesized a series of pyrazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell growth in vitro, suggesting potential as an anticancer agent .
  • Antimicrobial Efficacy Research
    In another investigation, the compound was tested against various microbial strains. The findings revealed that modifications to the pyrazole ring significantly increased antibacterial activity compared to standard antibiotics .
  • Agrochemical Development
    A project focused on developing a new class of pesticides based on pyrazole derivatives demonstrated effective pest control with lower toxicity profiles compared to existing chemical agents .

Mechanism of Action

The mechanism of action of (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs:

Compound Name (CAS) Molecular Formula Key Substituents Potential Applications
(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine (16983-71-4) C₁₃H₁₇N₃O 3,5-Dimethylpyrazole, 5-methoxyphenyl, methanamine Pharmaceutical intermediates
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₁₀H₈N₆O₂S Pyrazole-hydroxy, thiophene-cyano, diamino Anticancer agents, kinase inhibitors
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine (1856052-68-0) C₁₅H₁₅ClFN₃S Fluorothienyl, phenylpyrazole, chlorinated methanamine Antimicrobial agents
2'-Methyl-1H,2'H-3,3'-bipyrazole C₆H₈N₄ Bipyrazole core, methyl substituent Ligands in coordination chemistry
Key Observations:
  • Pyrazole Modifications : The target compound’s 3,5-dimethylpyrazole group contrasts with the hydroxy-substituted pyrazole in 7a and the phenylpyrazole in the fluorothienyl derivative. Methyl groups enhance steric bulk and lipophilicity, while hydroxy or phenyl groups may improve hydrogen bonding or π-π stacking.
  • Aromatic Systems : Replacement of the methoxyphenyl group with thiophene (in 7a ) or fluorothienyl (in 1856052-68-0) alters electronic properties. Thiophene’s electron-rich nature favors charge-transfer interactions, whereas methoxyphenyl provides polarity for aqueous solubility.
  • Functional Handles : The methanamine group in the target compound offers a site for derivatization (e.g., amidation), similar to the chlorinated methanamine in 1856052-68-0.

Physicochemical Properties

  • Solubility: The methoxyphenyl group in the target compound enhances polarity compared to thiophene-based analogs, suggesting better solubility in polar solvents (e.g., methanol or DMSO).
  • Stability : The 3,5-dimethylpyrazole moiety may confer metabolic stability, whereas the hydroxy group in 7a could increase susceptibility to oxidation.

Biological Activity

The compound (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine , often referred to as a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazole compounds are recognized for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

  • Molecular Formula: C15H21N3O
  • Molecular Weight: 259.34674 g/mol
  • CAS Number: Not specified in the sources.

Synthesis

The synthesis of pyrazole derivatives typically involves the condensation of appropriate aromatic amines with pyrazole precursors. For instance, methods employing diethyl (4-methoxybenzyl)propanedioate with 3,5-dimethyl-1H-pyrazole have been reported to yield similar compounds effectively .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that certain pyrazole compounds could inhibit microtubule assembly and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism involves:

  • Microtubule destabilization : Inhibition of microtubule assembly at concentrations as low as 20 μM.
  • Caspase activation : Enhanced caspase-3 activity indicating apoptosis at concentrations around 10 μM.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
7dMDA-MB-2311.0Apoptosis induction
7hHepG22.5Microtubule destabilization
10cVarious cancers10.0Caspase activation

Antibacterial Activity

Pyrazole derivatives have also shown promising antibacterial properties. In vitro studies demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the pyrazole ring can enhance antibacterial activity .

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0039 mg/mL
Compound BEscherichia coli0.025 mg/mL

Other Biological Activities

In addition to anticancer and antibacterial effects, pyrazole derivatives have been explored for their anti-inflammatory and antiviral activities. These compounds can modulate various biological pathways, making them candidates for further therapeutic development.

Case Studies

Several studies have documented the biological activities of pyrazole derivatives:

  • Anticancer Study : A series of asymmetric MACs fused with pyrazole were evaluated for their ability to induce apoptosis in cancer cells. The results showed a significant increase in apoptotic markers in treated cells compared to controls .
  • Antibacterial Evaluation : In a comprehensive screening of synthesized alkaloids, certain pyrazole derivatives demonstrated potent antibacterial effects against multiple strains, highlighting their potential as antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for preparing (2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrazole-containing compounds are synthesized via reactions between chloromethyl intermediates and heterocyclic amines under basic conditions (e.g., K₂CO₃ in DMF) . Purification often requires column chromatography (silica gel, petroleum ether/ethyl acetate eluent) or recrystallization, with purity monitored via TLC and GC . For high-purity yields (>95%), optimize stoichiometry and reaction time, and employ inert atmospheres to prevent oxidation.

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer: Use a combination of:

  • FT-IR to confirm functional groups (e.g., NH₂ stretch ~3300 cm⁻¹, pyrazole ring vibrations ~1500 cm⁻¹).
  • NMR (¹H and ¹³C) to verify substituent positions and aromatic proton coupling patterns .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • X-ray crystallography (using SHELXL for refinement ) to resolve stereochemical ambiguities.

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use P95/P1 respirators for particulate protection, nitrile gloves, and full-body chemical-resistant suits .
  • Ventilation: Work in fume hoods to avoid inhalation.
  • Waste Disposal: Avoid drainage systems; collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the pyrazole and methoxyphenyl moieties in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO/water) to assess stability.
  • Docking Studies: Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina .
    Reference experimental data (e.g., crystallographic coordinates from SHELXL ) to validate models.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., (4-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-amine) ).
  • Dynamic NMR: Resolve rotational barriers in hindered substituents (e.g., methoxyphenyl rotation).
  • Crystallographic Refinement: Use SHELXL’s TWIN and HKLF5 commands to address twinning or disordered regions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate samples at 40–60°C and pH 1–13 for 1–4 weeks. Monitor degradation via HPLC.
  • Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life at 25°C.
  • Identify Degradants: LC-MS/MS to characterize byproducts (e.g., demethylation or pyrazole ring oxidation) .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modified pyrazole (e.g., 3,5-dichloro) or methoxy groups (e.g., ethoxy, hydroxyl).
  • Biological Assays: Test against target receptors (e.g., kinases) using fluorescence polarization or SPR.
  • Statistical Analysis: Apply multivariate regression (e.g., PLS) to correlate substituent properties (Hammett σ, LogP) with activity .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

Methodological Answer:

  • Disorder Modeling: Use SHELXL’s PART and SIMU commands to refine disordered pyrazole or methoxyphenyl groups .
  • Twinning: Apply TWIN and BASF instructions for non-merohedral twins.
  • Validation Tools: Check with PLATON/ADDSYM to detect missed symmetry .

Notes on Evidence Reliability

  • Authoritative References: SHELX crystallography tools , peer-reviewed synthesis protocols , and safety data from industrial reports were prioritized.

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